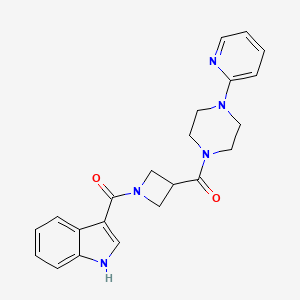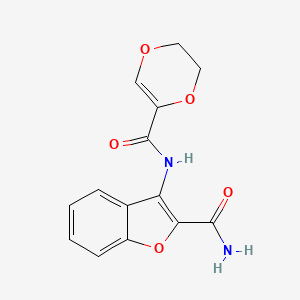![molecular formula C15H18N2O2 B2404197 N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide CAS No. 885950-22-1](/img/structure/B2404197.png)
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide (NMP) is an organic compound derived from the amide group of compounds. It is a derivative of acetamide and is a white crystalline solid. It is soluble in water and organic solvents and is stable in air. NMP is used in various scientific applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a component in drug synthesis.
Scientific Research Applications
Pharmacokinetics and Safety
- Efficacy and Safety of Intravenous Acetaminophen : A study found that intravenous acetaminophen administered over a 24-hour period provided rapid and effective analgesia and was well tolerated in patients with moderate to severe pain after orthopedic surgery (Sinatra et al., 2005).
- Pharmacokinetics in Elderly Patients : Research on the pharmacokinetics of intravenous acetaminophen in the elderly highlighted that age and sex are important factors affecting drug pharmacokinetics, with older patients exhibiting higher exposure to acetaminophen (Liukas et al., 2011).
Metabolic Pathways
- LC-MS/MS and GC-MS/MS Measurement of Paracetamol Metabolites : This study explored novel models of oxidative stress in humans based on the formation and appearance of di-paracetamol and 3-nitro-paracetamol in blood and urine samples after oral administration of paracetamol (Trettin et al., 2014).
- Elucidation of Metabolic Pathways of Almorexant : Another study investigated the disposition, metabolism, and elimination of almorexant in humans, identifying 47 metabolites and concluding that after rapid absorption, almorexant is extensively metabolized (Dingemanse et al., 2013).
Effects on Biological Systems
- Analgesic Efficacy and Mechanisms of Action : A study compared the analgesic efficacy of flurbiprofen with acetaminophen and placebo, showing that flurbiprofen had superior analgesic effects, which might help in understanding the relative analgesic mechanisms of acetaminophen derivatives (Gallardo & Rossi, 1990).
- Dose-dependent Inhibition of Platelet Function by Acetaminophen : This study indicated that acetaminophen has a dose-dependent antiaggregatory effect on platelets, which may have clinical significance in patients with impaired hemostasis (Munsterhjelm et al., 2005).
properties
IUPAC Name |
N-[3-(3-morpholin-4-ylprop-1-ynyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-13(18)16-15-6-2-4-14(12-15)5-3-7-17-8-10-19-11-9-17/h2,4,6,12H,7-11H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGFOPLBZVUWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#CCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2404115.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2404120.png)



![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-(4-bromophenyl)ethanone](/img/structure/B2404130.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2404134.png)

![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)